4-(2-Cyclohexylethoxy)-3-methylaniline

Description

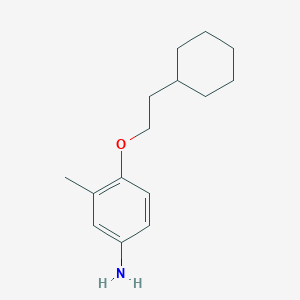

4-(2-Cyclohexylethoxy)-3-methylaniline (CAS 946663-40-7, molecular formula C₁₅H₂₃NO) is a synthetic aromatic amine featuring a cyclohexylethoxy substituent at the 4-position and a methyl group at the 3-position of the aniline ring (Fig. 1). This compound has garnered attention in pharmaceutical research due to its structural similarity to IM3829 (4-(2-cyclohexylethoxy)aniline), a known inhibitor of the NRF2 antioxidant pathway, which enhances the efficacy of radiotherapy in lung cancer models . The addition of the 3-methyl group in 4-(2-cyclohexylethoxy)-3-methylaniline may improve lipophilicity and target-binding affinity compared to non-methylated analogs .

Properties

IUPAC Name |

4-(2-cyclohexylethoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-12-11-14(16)7-8-15(12)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHZJKBYNPWXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCCC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclohexylethoxy)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-(2-Cyclohexylethoxy)-3-methylaniline has been studied for its potential use as a radiosensitizer in cancer treatment. It has shown promise in increasing the sensitivity of cancer cells to radiation therapy by inhibiting the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway . Additionally, this compound and its derivatives have been explored for their antioxidant properties and potential use in protecting cells from oxidative stress .

Mechanism of Action

The primary mechanism by which 4-(2-Cyclohexylethoxy)-3-methylaniline exerts its effects is through the inhibition of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. By inhibiting Nrf2, the compound reduces the expression of these protective proteins, thereby increasing the susceptibility of cancer cells to radiation-induced damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 4-(2-cyclohexylethoxy)-3-methylaniline and analogous compounds:

Key Observations :

- Solubility : Hydrochloride salts (e.g., 4-(benzyloxy)-3-methylaniline HCl) exhibit improved aqueous solubility compared to free bases .

- Steric Effects : The bulky cyclohexyl group may hinder enzymatic degradation, improving metabolic stability .

Anticancer Potential

- The methyl group may enhance binding to hydrophobic pockets in target proteins .

- 4-Hexyloxyaniline: No reported anticancer activity, likely due to the absence of synergistic substituents .

Biological Activity

Overview

4-(2-Cyclohexylethoxy)-3-methylaniline is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 4-(2-Cyclohexylethoxy)-3-methylaniline can be represented as follows:

- IUPAC Name : 4-(2-Cyclohexylethoxy)-3-methylaniline

- Molecular Formula : C16H23NO

- Molecular Weight : 259.37 g/mol

This compound features a cyclohexyl group attached to an ethoxy chain, which is further bonded to a methylaniline structure. The presence of these functional groups is believed to influence its biological activity.

While specific mechanisms for 4-(2-Cyclohexylethoxy)-3-methylaniline are not fully elucidated, compounds with similar structures have been shown to affect various biochemical pathways:

- Signal Transduction : Alteration in cell signaling pathways.

- Protein Synthesis : Potential interference with protein synthesis mechanisms.

- Cell Cycle Regulation : Induction of cell cycle arrest leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that 4-(2-Cyclohexylethoxy)-3-methylaniline exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Enterococcus faecalis | 75.0 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

In addition to its antimicrobial properties, 4-(2-Cyclohexylethoxy)-3-methylaniline has shown promising results in anticancer assays. It has been tested against several cancer cell lines, including:

- HeLa (Cervical Cancer)

- A549 (Lung Cancer)

The Inhibitory Concentration (IC50) values are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These results indicate that the compound may induce cytotoxic effects in cancer cells, warranting further investigation into its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 4-(2-Cyclohexylethoxy)-3-methylaniline. Notably:

- Antimicrobial Efficacy Study : A study highlighted the antibacterial activity of related compounds against MRSA, emphasizing the importance of structural modifications in enhancing efficacy.

- Anticancer Mechanism Exploration : Another case study focused on the apoptotic pathways activated by similar anilines, suggesting that modifications could enhance their ability to induce apoptosis in cancer cells.

These case studies underscore the relevance of structural chemistry in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Cyclohexylethoxy)-3-methylaniline, and how can yield and purity be improved?

- Methodological Answer : The synthesis can be achieved via nucleophilic substitution between 3-methyl-4-hydroxyaniline and 2-cyclohexylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Catalytic hydrogenation may reduce byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity, while recrystallization in ethanol enhances yield. Monitoring reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc) is critical .

Q. Which spectroscopic techniques are most effective for structural confirmation of 4-(2-Cyclohexylethoxy)-3-methylaniline?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.0 ppm), cyclohexyl protons (δ 1.0–2.0 ppm), and methoxy protons (δ 3.3–3.8 ppm).

- IR Spectroscopy : Confirm NH₂ (3350–3450 cm⁻¹) and ether (C-O, 1250 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₂₃NO, [M+H]⁺ calc. 242.1909) .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) with positive controls (e.g., celecoxib). Employ colorimetric methods like the 5'-NT assay, where enzymatic hydrolysis generates H₂O₂, reacting with EHSPT and 4-aminoantipyrine to form a quantifiable dye (λ = 550 nm). Dose-response curves (1–100 μM) and IC₅₀ calculations are essential .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of 4-(2-Cyclohexylethoxy)-3-methylaniline?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. Compare thermochemical accuracy (<2.4 kcal/mol deviation) with experimental data. Solvent effects (PCM model for DMSO) refine predictions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives?

- Methodological Answer : Perform meta-analysis of substituent effects. For example, fluorination at the meta position (as in 4-(3-chloro-4-fluorophenoxy)-2-methylaniline) enhances enzyme binding affinity compared to methoxy groups. Use molecular docking (AutoDock Vina) to compare binding poses and free energy calculations (MM-PBSA) to rationalize activity differences .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl, cyano) at the ortho and para positions.

- Biological Testing : Screen analogs against a panel of 10+ targets (e.g., GPCRs, ion channels).

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate substituent parameters (Hammett σ, logP) with IC₅₀ values. A table comparing substituents (Table 1, ) guides prioritization.

Q. Which chromatographic methods are optimal for analyzing stability and degradation products?

- Methodological Answer : Employ reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a gradient of 0.1% TFA in water/acetonitrile (40:60 to 10:90 over 20 min). Monitor degradation under accelerated conditions (40°C, 75% RH). LC-MS/MS identifies oxidation byproducts (e.g., quinones) .

Q. What in vitro models are suitable for toxicity profiling of 4-(2-Cyclohexylethoxy)-3-methylaniline?

- Methodological Answer : Use hepatocyte cell lines (HepG2 or primary human hepatocytes) for cytotoxicity assays (MTT or LDH release). Measure mitochondrial membrane potential (JC-1 dye) and oxidative stress markers (GSH/GSSG ratio). Avoid in vivo models until in vitro EC₅₀ values are <10 μM .

Notes

- References : Ensure all experimental protocols align with institutional safety guidelines.

- Contradictions : Address discrepancies in biological data by repeating assays under standardized conditions (pH 7.4, 37°C).

- Advanced Tools : Leverage cheminformatics software (e.g., Schrödinger Suite) for SAR and docking studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.